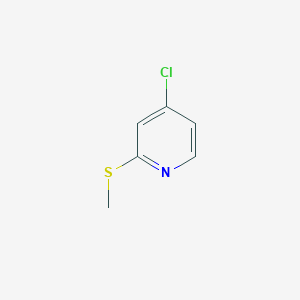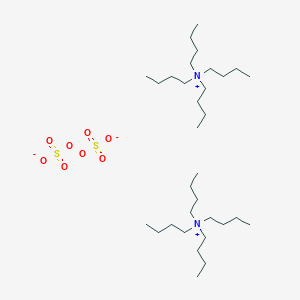
Bis(tetrabutylammonium) Peroxydisulfate
Descripción general
Descripción
Bis(tetrabutylammonium) Peroxydisulfate, also known as Tetrabutylammonium Peroxydisulfate, is a chemical compound with the molecular formula C32H72N2O8S2 and a molecular weight of 677.05 . It is a white to almost white powder or crystal .
Chemical Reactions Analysis
Bis(tetrabutylammonium) Peroxydisulfate has been used as a catalyst in various chemical reactions. For example, it has been used in a nickel-catalyzed oxidation of primary alcohols, providing access to various aliphatic, aromatic, and heterocyclic nitriles .Physical And Chemical Properties Analysis
Bis(tetrabutylammonium) Peroxydisulfate is a solid at 20 degrees Celsius . It should be stored at temperatures between 0-10°C and should be kept away from heat as it is heat sensitive .Aplicaciones Científicas De Investigación
Oxidation and Synthesis Reactions
Bis(tetrabutylammonium) peroxydisulfate has been utilized in various oxidation and synthesis reactions. A study by Kim et al., 1994 demonstrated its efficacy as a sulfate radical source for efficient organic syntheses, including oxidations of alcohols to ketones. Similarly, Chen et al., 2002 and Chen et al., 2000 explored its use in nickel-catalyzed synthesis of nitriles from primary alcohols.
Degradation of Organic Contaminants
The compound has been employed in environmental applications, particularly in the degradation of organic contaminants. Qi et al., 2017 investigated its use in enhancing the degradation efficiency of bisphenol A, a common endocrine disruptor, in water.
Kinetic Studies
Kinetic studies, such as the one conducted by Babu et al., 1977, have used bis(tetrabutylammonium) peroxydisulfate to understand the mechanisms of chemical reactions, specifically the oxidation of certain amines.
Optical Properties
In the field of materials science, bis(tetrabutylammonium) peroxydisulfate has been involved in the study of optical properties. Sun et al., 2006 and Yang et al., 2008 examined its role in characterizing third-order optical nonlinearity, which has implications for optical switching technologies.
Miscellaneous Applications
Other notable applications include the study of novel electrochemical processes (Lin et al., 2013), selective oxidation of sulfides to sulfoxides (Park et al., 2004), and preparation and characterization of facilitated transport membranes (Esmaeili et al., 2015).
Safety and Hazards
Bis(tetrabutylammonium) Peroxydisulfate is classified as a dangerous substance. Heating may cause a fire (Hazard Statement: H242) . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and storing away from other materials . It is also recommended to wear protective gloves, eye protection, and face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
sulfonatooxy sulfate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.H2O8S2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-9(2,3)7-8-10(4,5)6/h2*5-16H2,1-4H3;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEHZLSBCPFRHB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)OOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451984 | |
| Record name | Bis(tetrabutylammonium) Peroxydisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tetrabutylammonium) Peroxydisulfate | |
CAS RN |
88505-29-7 | |
| Record name | Bis(tetrabutylammonium) Peroxydisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tetrabutylammonium) Peroxydisulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



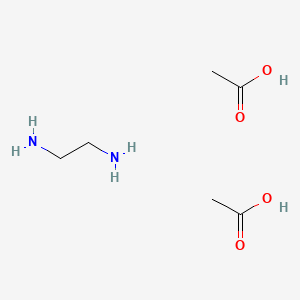
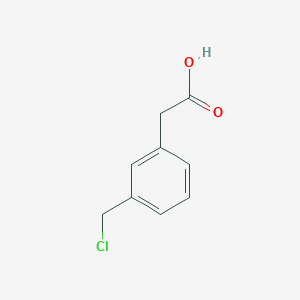
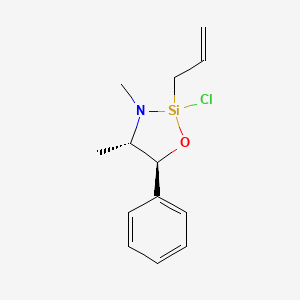


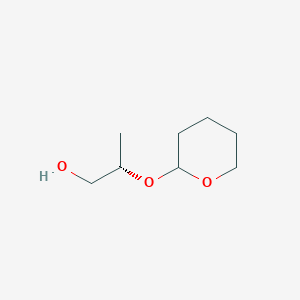
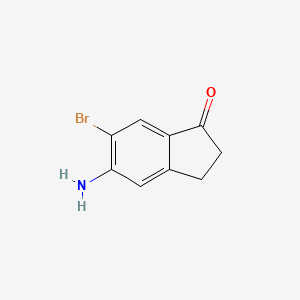

![(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B1589184.png)
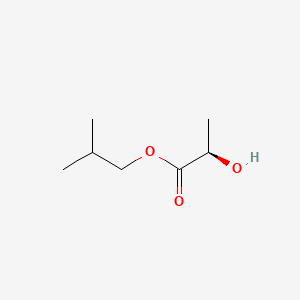
![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)
